molecular formula C28H36N2O5 B562679 Benazepril tert-Butyl Ester-d5 CAS No. 1356010-96-2

Benazepril tert-Butyl Ester-d5

Cat. No. B562679
CAS RN: 1356010-96-2
M. Wt: 485.636
InChI Key: QNLLWVSHZXSUNF-HVSPQWTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril, an ACE inhibitor . It has a molecular weight of 485.63 and a molecular formula of C28H31D5N2O5 . It is intended for research use only .


Molecular Structure Analysis

The molecular structure of Benazepril tert-Butyl Ester-d5 is represented by the formula C28H31D5N2O5 . This indicates that the molecule consists of 28 carbon atoms, 31 hydrogen atoms, 5 deuterium atoms (a variant of hydrogen), 2 nitrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

Benazepril tert-Butyl Ester-d5 has a molecular weight of 485.63 and a molecular formula of C28H31D5N2O5 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Synthesis and Development

The synthesis of benazepril hydrochloride, involving benazepril tert-Butyl Ester-d5 as a key intermediate, has been explored through various methods to optimize its production process. Researchers have investigated different synthesis routes to improve the yield and purity of benazepril hydrochloride, highlighting the significance of benazepril tert-Butyl Ester-d5 in the drug's manufacturing (Ji Peng-wei, 2010). Further studies have focused on novel processes for preparing this key intermediate, aiming to refine the synthesis efficiency and overall drug quality (Kafssi Hassan et al., 2007; Kafssi Hassan et al., 2007).

Drug Delivery and Pharmacokinetics

Research on benazepril and its intermediates extends into the study of drug delivery systems and pharmacokinetics. Innovative approaches have been explored to enhance the release kinetics and bioavailability of benazepril, employing drug-conjugated polymers and novel formulations. These studies aim to improve the therapeutic efficacy of benazepril by optimizing its release profile and interaction with biological targets, underscoring the importance of benazepril tert-Butyl Ester-d5 in the development of more effective drug delivery systems (Jong-Ryul Park et al., 2019; Jong-Ryul Park et al., 2020).

Pharmacodynamic Modeling

Detailed pharmacokinetic/pharmacodynamic modeling has been conducted to understand the effects of benazepril on the renin-angiotensin aldosterone system (RAAS) in animals. These studies provide insights into the systemic effects of ACE inhibition by benazepril, illustrating the compound's impact on blood pressure regulation and renal function. The research underscores the utility of benazepril tert-Butyl Ester-d5 in advancing our understanding of the pharmacological actions of benazepril and its potential for treating cardiovascular and renal disorders (J. Mochel et al., 2015).

Safety and Hazards

Benazepril tert-Butyl Ester-d5 is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLLWVSHZXSUNF-HVSPQWTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747077
Record name Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356010-96-2
Record name Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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